Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
Description
Chemical Identity and Structural Characteristics
This compound possesses a distinctive molecular architecture characterized by the fusion of a benzene ring with a thiophene moiety, further decorated with strategically positioned halogen substituents and a methyl ester functional group. The compound's IUPAC name is methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate, reflecting the systematic nomenclature conventions for heterocyclic compounds. The structural framework consists of a benzo[b]thiophene core with a chlorine atom at position 3, a fluorine atom at position 6, and a methyl carboxylate group at position 2.
The molecular geometry of this compound can be represented by the SMILES notation COC(=O)c1sc2cc(F)ccc2c1Cl, which encodes the connectivity and arrangement of atoms within the molecule. The InChI identifier 1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 provides a standardized representation that facilitates database searches and computational analyses. These structural identifiers are essential for unambiguous chemical communication and compound identification across different databases and research platforms.
The physical properties of this compound include a melting point range of 119-123°C and a solid state under standard conditions. The compound exhibits a density of 1.464 g/cm³ and a calculated boiling point of 342.3°C at 760 mmHg. These thermodynamic properties reflect the influence of both the aromatic system and the halogen substituents on intermolecular interactions and molecular stability.
Historical Context and Development in Heterocyclic Chemistry
The development of benzothiophene derivatives, including this compound, can be traced to the broader evolution of heterocyclic chemistry and the recognition of sulfur-containing aromatic systems as privileged scaffolds in drug discovery. Benzothiophene itself occurs naturally as a constituent of petroleum-related deposits such as lignite tar, providing an early foundation for understanding the chemistry of this heterocyclic system. The systematic exploration of benzothiophene derivatives gained momentum in the mid-20th century as researchers recognized their potential as starting materials for the synthesis of bioactive structures.
The incorporation of halogen substituents, particularly fluorine and chlorine, into benzothiophene scaffolds represents a strategic approach to modulating biological activity and physicochemical properties. Fluorine substitution has been particularly valuable in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern observed in this compound reflects decades of structure-activity relationship studies that have identified optimal positions for halogen incorporation.
Recent progress in benzothiophene synthesis has focused on developing mild and efficient synthetic approaches that can accommodate diverse functional groups and substitution patterns. These methodological advances have enabled the preparation of complex benzothiophene derivatives with precise control over regiochemistry and stereochemistry. The evolution of synthetic methodology has been particularly important for compounds like this compound, where multiple functional groups must be introduced in a controlled manner.
Significance Within Benzo[b]thiophene Scaffold Family
This compound occupies a prominent position within the benzo[b]thiophene family due to its versatility as a synthetic intermediate and its potential biological activities. The benzo[b]thiophene scaffold has been recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. The presence of both chlorine and fluorine substituents in this particular derivative enhances its potential for targeted biological interactions and improved pharmacological properties.
The compound serves multiple roles within pharmaceutical development, functioning as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Research has demonstrated that the unique structure of this compound allows for targeted action against specific cancer cells, with derivatives showing significant cytotoxicity against various cancer cell lines. The dual halogen substitution pattern provides opportunities for further structural modification through selective substitution reactions, enabling the development of diverse chemical libraries for biological screening.
In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including herbicides and fungicides. The fluorine and chlorine substitutions enhance the compound's potency and stability compared to traditional pesticides, making it an effective component in crop protection strategies. This application demonstrates the broader utility of benzothiophene derivatives beyond pharmaceutical applications.
The compound's significance extends to materials science, where it has been explored for potential applications in developing advanced materials such as conductive polymers and specialized coatings. The benzothiophene scaffold's electronic properties, combined with the specific substitution pattern, contribute to improved electrical conductivity and thermal stability in polymer matrices. These applications highlight the interdisciplinary nature of benzothiophene chemistry and its relevance across multiple scientific domains.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established conventions for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry (IUPAC). The compound is classified as a methyl ester derivative of a substituted benzothiophene carboxylic acid, with the base name indicating the thiophene ring fusion to the benzene system. The positional descriptors (3-chloro, 6-fluoro, 2-carboxylate) specify the exact locations of substituents relative to the heterocyclic framework.
Alternative nomenclature systems have been employed in the literature, including variations such as "3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid methyl ester" and related descriptors. These naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the carboxylic acid derivation while others focus on the ester functionality. The Chemical Abstracts Service (CAS) registry number 21211-20-1 provides an unambiguous identifier that transcends nomenclature variations.
Classification systems for this compound encompass multiple organizational frameworks based on structural features, functional groups, and applications. From a structural perspective, the compound belongs to the broader class of heterocyclic aromatic compounds, specifically sulfur-containing heterocycles. Functionally, it is classified as a halogenated ester with potential pharmaceutical applications. Safety and regulatory classifications include specific hazard categories related to its chemical properties and potential biological effects.
The MDL number MFCD00449849 serves as an additional identifier within chemical databases and inventory systems. This alphanumeric code facilitates cross-referencing between different chemical suppliers and research databases, ensuring consistent identification regardless of naming variations. The systematic use of multiple identification systems reflects the importance of precise chemical communication in research and commercial applications.
| Identification System | Identifier | Purpose |
|---|---|---|
| CAS Registry Number | 21211-20-1 | Unique chemical identifier |
| MDL Number | MFCD00449849 | Database cross-referencing |
| IUPAC Name | methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | Systematic nomenclature |
| SMILES | COC(=O)c1sc2cc(F)ccc2c1Cl | Structural encoding |
| InChI Key | GBCJKOYCWCNSAF-UHFFFAOYSA-N | Standardized hash identifier |
Properties
IUPAC Name |
methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJKOYCWCNSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354044 | |
| Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-20-1 | |
| Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regiochemical Considerations
The synthesis begins with a substituted benzaldehyde bearing halogen groups at positions that direct cyclization. For example, 4-chloro-2-fluorobenzaldehyde reacts with methyl thioglycolate under basic conditions (e.g., triethylamine or K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The base deprotonates the thioglycolate, enabling nucleophilic attack on the aldehyde. Subsequent cyclization forms the thiophene ring, with substituents on the benzaldehyde dictating positions on the benzo[b]thiophene core.
Key factors influencing regiochemistry:
-
Electron-withdrawing groups (e.g., -F, -Cl) on the benzaldehyde enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack.
-
Steric effects : Bulky substituents may hinder cyclization, favoring alternative pathways.
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Solvent polarity : DMSO and DMF stabilize intermediates, improving reaction efficiency.
Optimized Protocol for Target Compound
Procedure :
-
Reagents :
-
3-Chloro-4-fluorobenzaldehyde (1.0 equiv)
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Methyl thioglycolate (1.2 equiv)
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K₂CO₃ (3.0 equiv)
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Anhydrous DMF (10 mL per mmol of aldehyde)
-
-
Steps :
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Under nitrogen atmosphere, combine reagents in DMF.
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Heat at 80°C for 3 hours with stirring.
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Quench reaction by pouring into ice-water (1:50 v/v).
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Purify residue via recrystallization (methanol/water) or column chromatography (hexane:ethyl acetate 4:1).
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Yield : 68–75% (typical for analogous reactions).
Critical Notes :
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Use of methyl thioglycolate instead of ethyl analogues avoids transesterification steps.
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Excess base ensures complete deprotonation of thioglycolate but may lead to side reactions with sensitive aldehydes.
Post-Cyclization Functionalization Strategies
For cases where direct cyclization fails to introduce both halogens, sequential functionalization offers an alternative route.
Chlorination of Preformed 6-Fluorobenzo[b]thiophene
Step 1 : Synthesize methyl 6-fluorobenzo[b]thiophene-2-carboxylate via cyclization of 4-fluorobenzaldehyde.
Step 2 : Electrophilic chlorination at position 3 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
Reaction Conditions :
-
Substrate (1.0 equiv)
-
SO₂Cl₂ (1.1 equiv)
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Catalytic FeCl₃ (0.05 equiv)
-
Reaction time: 2 hours
Yield : ~60% (lower due to competing side reactions).
Challenges :
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Poor regioselectivity may require multiple purification steps.
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Over-chlorination risks forming di- or tri-substituted byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Cyclization | 3-Chloro-4-fluorobenzaldehyde | 75 | ≥97 | Single-step, high atom economy |
| Post-Functionalization | 4-Fluorobenzaldehyde | 60 | 90 | Flexibility in halogen introduction |
Data Interpretation :
-
Direct cyclization is superior for scalability and efficiency.
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Post-functionalization allows modular synthesis but incurs yield penalties.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 is highly reactive toward nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent fluorine and ester groups. This reactivity is exploited in synthesizing derivatives for pharmaceutical applications.
Key Reactions
-
Amine Substitution :
Reacted with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield 3-amino derivatives.
Example :
Yields: 70–85% under optimized conditions . -
Alkoxy Substitution :
Substitution with alkoxides (e.g., sodium methoxide) in THF produces 3-alkoxy derivatives, though steric hindrance reduces yields compared to amine reactions .
Reaction Conditions & Outcomes
| Reagent | Solvent | Temperature (°C) | Yield (%) | Major Product |
|---|---|---|---|---|
| Piperidine | DMF | 80 | 85 | 3-(Piperidin-1-yl) derivative |
| Sodium methoxide | THF | 60 | 65 | 3-Methoxy derivative |
| Morpholine | DMSO | 70 | 78 | 3-Morpholino derivative |
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Findings
- Sulfoxide Formation :
Treated with 30% H₂O₂ in acetic acid at 25°C for 4 hours to yield the sulfoxide (C₁₀H₆ClFO₃S) with 90% selectivity . - Sulfone Formation :
Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to 25°C produces the sulfone (C₁₀H₆ClFO₄S) in 75% yield .
Reduction Reactions
The ester group at position 2 is reduced to a primary alcohol using strong reducing agents.
Experimental Data
- LiAlH₄ Reduction :
Conducted in dry THF at 0°C, yielding 3-chloro-6-fluorobenzo[b]thiophene-2-methanol (92% purity) .
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Conditions & Outcomes
| Condition | Reagent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| Acidic | HCl (6N) | 100 | 88 | 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid |
| Basic | NaOH (3N) | 80 | 95 | Same as above |
The carboxylic acid derivative serves as a precursor for acylhydrazones and other bioactive molecules .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl systems.
Suzuki-Miyaura Coupling
- Reacted with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C:
Yield: 68% .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Pharmaceutical Development
MFC is widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents and antibiotics . Its unique structural properties allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent.
Case Study: Anticancer Activity
Research has demonstrated that MFC derivatives exhibit significant cytotoxicity against cancer cell lines. For example, a study indicated that compounds derived from MFC showed promising results in inhibiting tumor growth in vitro and in vivo models.
Agricultural Chemicals
MFC is utilized in formulating agrochemicals, including herbicides and fungicides , which improve crop yield and protect against pests. The compound's efficacy in these applications stems from its ability to disrupt biological processes in target organisms.
Data Table: Efficacy of MFC-based Agrochemicals
| Compound | Application Type | Efficacy (MIC) |
|---|---|---|
| MFC-based Herbicide | Herbicide | 12 µg/mL |
| MFC-derived Fungicide | Fungicide | 8 µg/mL |
Material Science
In material science, MFC is explored for creating advanced materials, such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its unique chemical structure contributes to the mechanical properties of these materials.
Application Example: Organic Electronics
MFC has been investigated for use in organic light-emitting diodes (OLEDs) due to its electronic properties, which facilitate charge transport within the device.
Fluorescent Dyes
The presence of a fluorine atom makes MFC suitable for developing fluorescent dyes used in biological imaging. These dyes enable researchers to visualize cellular processes with high precision, aiding in various biological studies.
Chemical Research
MFC serves as a valuable reagent in organic synthesis, allowing chemists to explore new chemical reactions and develop innovative compounds for various applications.
Comparison with Related Compounds
To illustrate the differences in biological activity among similar compounds, the following table compares MFC with other benzo[b]thiophene derivatives:
| Compound | Activity Type | Notable Features |
|---|---|---|
| Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (MFC) | Antimicrobial, Metabolic | Allosteric BDK inhibitor |
| Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate | Antimicrobial | Lacks fluorine; altered reactivity |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Anticancer | Amino group enhances anticancer properties |
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key structural analogs differ in substituents at positions 3, 5, and 6 of the benzo[b]thiophene core (Table 1).
Table 1: Substituent Comparison of Benzo[b]thiophene Carboxylates
Key Observations :
- Electron-withdrawing effects : The target compound’s 3-Cl and 6-F substituents enhance electrophilicity at the carbonyl group compared to the 6-methyl analog .
- Melting points : While exact data for the target compound are unavailable, analogs like compound 2 () melt at 223–226°C, suggesting similar thermal stability for the target .
- Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to methyl or trifluoromethyl groups .
Biological Activity
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (MFC) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and metabolic disease research.
Chemical Structure and Properties
MFC has the molecular formula C10H6ClFO2S and a molecular weight of 244.67 g/mol. The compound features a benzo[b]thiophene core with chlorine and fluorine substituents that enhance its biological activity. The ester group at the 2-position is critical for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H6ClFO2S |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
| CAS Number | 21211-20-1 |
Synthesis
The synthesis of MFC typically involves several key steps:
- Fluorination : Introduction of a fluorine atom at the 6-position using reagents like Selectfluor.
- Chlorination : Chlorine is introduced at the 3-position.
- Esterification : The carboxylic acid group at the 2-position is esterified with methanol in the presence of an acid catalyst.
These steps must be optimized to ensure high yields and purity, as variations can significantly affect biological activity.
MFC functions primarily as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). This inhibition modulates branched-chain amino acid (BCAA) metabolism, which is crucial in metabolic diseases such as obesity and type 2 diabetes. The presence of halogen atoms enhances binding affinity to target enzymes, allowing for effective modulation of enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including MFC, exhibit significant antimicrobial properties. In particular, compounds derived from this scaffold have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, a related compound demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA .
Case Studies
Several studies highlight the biological significance of MFC:
- Antimicrobial Screening : A study synthesized various benzo[b]thiophene derivatives and screened them against Staphylococcus aureus. MFC-related compounds exhibited promising antibacterial activity, indicating potential for development as new antibiotics targeting resistant strains .
- Metabolic Disease Research : MFC's role in modulating BCAA levels has been investigated in relation to metabolic disorders. Its ability to act on BDK suggests potential therapeutic applications in conditions characterized by elevated BCAA concentrations, such as maple syrup urine disease.
Comparison with Related Compounds
MFC can be compared with other benzo[b]thiophene derivatives to illustrate differences in biological activity:
| Compound | Activity Type | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Metabolic | Allosteric BDK inhibitor |
| Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate | Antimicrobial | Lacks fluorine; altered reactivity |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Anticancer | Amino group enhances anticancer properties |
Q & A
Q. Example Protocol :
| Step | Parameter | Details | Yield/Purity | Reference |
|---|---|---|---|---|
| 1 | Acylation | Intermediate + anhydride in CH₂Cl₂, reflux, N₂ | 47–67% | |
| 2 | Purification | HPLC (MeOH:H₂O) or MeOH recrystallization | >95% |
How can researchers effectively characterize the structural and purity attributes of this compound using spectroscopic and chromatographic techniques?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while aromatic protons (Cl/F-substituted) resonate at 7.0–8.5 ppm in ¹H NMR .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at 1700–1750 cm⁻¹, C-O at 1200–1300 cm⁻¹) .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₇ClFO₂S: calc. 257.0, observed 257.1) and detect impurities .
Q. Key Data :
- Melting Point : 213–226°C (varies with substituents) .
- Chromatography : Retention time (HPLC): ~12–15 min (C18 column, MeOH:H₂O = 70:30) .
What challenges arise in the crystallographic analysis of halogenated benzo[b]thiophene derivatives, and how can software tools like SHELXL address data refinement discrepancies?
Q. Advanced Research Focus
- Challenges :
- Solutions :
Case Study : A related compound (3-chloro-6-methoxy derivative) showed twinning (twin law -h, -k, l), resolved via SHELXL with R₁ = 0.032 .
How do substituent variations (e.g., chloro, fluoro) at positions 3 and 6 of the benzo[b]thiophene core influence the compound's physicochemical and biological properties?
Q. Advanced Research Focus
- Physicochemical Effects :
Q. Comparative Data :
| Derivative | Substituents | logP | Melting Point (°C) | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| A | 3-Cl, 6-F | 2.8 | 217–220 | 12 nM (TLR3) |
| B | 3-Cl, 6-OCH₃ | 2.5 | 191–194 | 45 nM |
What methodological approaches are recommended for resolving synthetic byproducts or isomeric impurities in this compound preparations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
